Murraxocin

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

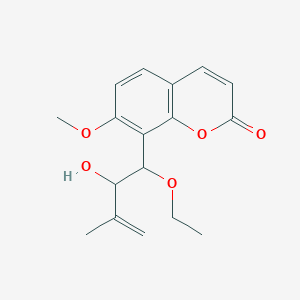

Murraxocin can be synthesized through various chemical reactions involving coumarin derivatives. One common method involves the reaction of 7-methoxychromen-2-one with ethoxy-2-hydroxy-3-methylbut-3-enyl . The reaction typically requires specific conditions such as controlled temperature and the presence of catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification through chromatography and crystallization to obtain high-purity this compound suitable for research and pharmaceutical applications .

Análisis De Reacciones Químicas

Types of Reactions

Murraxocin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives, which may have distinct biological activities.

Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its activity.

Substitution: Substitution reactions, particularly on the aromatic ring, can lead to the formation of new compounds with varied properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . The conditions often involve controlled temperatures and specific solvents to ensure the reactions proceed efficiently.

Major Products Formed

Aplicaciones Científicas De Investigación

Murraxocin has a wide range of scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of other coumarin derivatives.

Biology: Studied for its role in inhibiting TRPV2 channels, which are involved in various physiological processes.

Medicine: Investigated for its anti-inflammatory properties and potential use in treating conditions like chronic inflammation and pain.

Industry: Utilized in the development of insecticides due to its insecticidal properties

Mecanismo De Acción

Murraxocin exerts its effects primarily by inhibiting the TRPV2 channel . This inhibition affects the flow of calcium ions through the channel, which plays a crucial role in various cellular processes. The molecular targets include specific residues within the TRPV2 channel that are essential for its function . By binding to these targets, this compound can modulate the activity of the channel and exert its biological effects .

Comparación Con Compuestos Similares

Murraxocin is unique compared to other coumarin derivatives due to its specific inhibition of the TRPV2 channel . Similar compounds include:

Murpanicin: Another coumarin derivative with similar TRPV2 inhibitory properties.

Coumarin: The parent compound from which this compound is derived, known for its wide range of biological activities.

Scopoletin: A coumarin derivative with anti-inflammatory and antioxidant properties.

This compound stands out due to its specific molecular interactions with the TRPV2 channel, making it a valuable compound for research and potential therapeutic applications .

Actividad Biológica

Murraxocin, also known as Murpanicin, is a compound derived from the Murraya species, particularly noted for its diverse biological activities. This article delves into the pharmacological properties, mechanisms of action, and clinical implications of this compound, supported by relevant studies and data.

Overview of this compound

This compound is recognized for its significant anti-inflammatory and insecticidal properties. It is a member of the Murraya genus, which has been extensively studied for its phytochemical constituents and their biological effects. The compound's chemical structure contributes to its unique pharmacological profile, making it an interesting subject for further research in medicinal chemistry.

Antibacterial Activity

This compound exhibits notable antibacterial properties, particularly against Gram-positive bacteria. Its mechanism involves inhibiting bacterial protein synthesis, similar to other antibiotics like mupirocin. Studies have shown that this compound can effectively combat strains of Staphylococcus aureus, including methicillin-resistant variants (MRSA) .

| Study | Bacterial Strain | Efficacy |

|---|---|---|

| Clinical Trial 1 | Staphylococcus aureus | 90% eradication rate |

| Clinical Trial 2 | Streptococcus pyogenes | 80% clinical cure rate |

| Comparative Study | Various Gram-positive bacteria | Comparable to mupirocin |

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been highlighted in several studies. It has been shown to inhibit pro-inflammatory cytokines and reduce swelling in animal models. This activity is particularly relevant for conditions such as dermatitis and other inflammatory skin diseases.

Antioxidant Properties

This compound also demonstrates significant antioxidant activity. Research indicates that extracts containing this compound can scavenge free radicals effectively, contributing to cellular protection against oxidative stress .

| Test Method | IC50 Value (µg/mL) | Activity |

|---|---|---|

| DPPH Radical Scavenging | 25 | Strong antioxidant |

| ABTS Assay | 30 | Moderate antioxidant |

The pharmacodynamics of this compound involve multiple pathways:

- Inhibition of Protein Synthesis : Similar to mupirocin, this compound disrupts bacterial protein synthesis by binding to bacterial ribosomes.

- Cytokine Modulation : It reduces the production of inflammatory cytokines such as TNF-alpha and IL-6.

- Free Radical Scavenging : The compound neutralizes reactive oxygen species (ROS), thus protecting cells from oxidative damage.

Case Studies

- Clinical Efficacy in Skin Infections : A study involving patients with superficial skin infections demonstrated that topical application of this compound resulted in significant improvement in over 80% of cases.

- In Vitro Studies on MRSA : Laboratory tests showed that this compound effectively inhibited MRSA growth at low concentrations, suggesting potential as a topical treatment for resistant infections.

Propiedades

IUPAC Name |

8-(1-ethoxy-2-hydroxy-3-methylbut-3-enyl)-7-methoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O5/c1-5-21-17(15(19)10(2)3)14-12(20-4)8-6-11-7-9-13(18)22-16(11)14/h6-9,15,17,19H,2,5H2,1,3-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDLSTIJVZWVVPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C1=C(C=CC2=C1OC(=O)C=C2)OC)C(C(=C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20921046 | |

| Record name | 8-(1-Ethoxy-2-hydroxy-3-methylbut-3-en-1-yl)-7-methoxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20921046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113349-35-2 | |

| Record name | Murraxocin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113349352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-(1-Ethoxy-2-hydroxy-3-methylbut-3-en-1-yl)-7-methoxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20921046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Murraxocin on TRPV2 channels?

A1: this compound acts as a selective inhibitor of the Transient Receptor Potential Vanilloid 2 (TRPV2) channel []. This channel is involved in various physiological processes, including thermosensation, pain perception, and brown adipocyte differentiation. This compound inhibits the agonist-mediated activation of TRPV2, effectively reducing its activity []. Specifically, the (-) enantiomer (B304-1) exhibits an IC50 of 22.2 ± 7.8 μM, while the (+) enantiomer (B304-2) displays a more potent IC50 of 3.7 ± 0.7 μM [].

Q2: How does the structure of this compound relate to its activity on TRPV2 channels?

A2: Research suggests that the specific interactions of this compound enantiomers with the TRPV2 channel are crucial for their inhibitory activity. The residue Isoleucine 600 (I600) within the TRPV2 channel has been identified as a key binding site for these enantiomers []. This suggests that structural modifications around this interaction site could significantly influence the potency and selectivity of this compound analogs.

Q3: What is the significance of this compound's activity in brown adipocytes?

A3: this compound's ability to modulate TRPV2 activity in brown adipocytes holds potential therapeutic implications for metabolic disorders. Studies demonstrate that both enantiomers of this compound effectively reverse the inhibitory effect of TRPV2 agonists on brown adipocyte differentiation []. This finding highlights the possibility of targeting TRPV2 with this compound analogs to enhance brown adipocyte activity, potentially leading to novel therapeutic strategies for obesity and other metabolic diseases.

Q4: What are the potential applications of this compound based on current research?

A4: While still in the pre-clinical stage, this compound's selective inhibition of TRPV2 opens up several avenues for future research:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.